molecular formula C25H29N3O6S B562817 Quetiapine D4 fumarate CAS No. 1185247-12-4

Quetiapine D4 fumarate

Cat. No.: B562817
CAS No.: 1185247-12-4
M. Wt: 507.6 g/mol
InChI Key: VRHJBWUIWQOFLF-SMODUGIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quetiapine-d8 (fumarate) is a deuterated form of quetiapine fumarate, an atypical antipsychotic medication used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterated form, Quetiapine-d8, is often used as an internal standard in analytical chemistry to quantify quetiapine levels in various samples due to its stability and similarity to the non-deuterated compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quetiapine-d8 (fumarate) involves the incorporation of deuterium atoms into the quetiapine molecule. The process typically starts with the synthesis of deuterated intermediates, which are then used to construct the final quetiapine-d8 molecule. One key intermediate in the process is 11-chlorodibenzo[b,f][1,4]thiazepine, which is reacted with piperazine in the presence of a polar aprotic solvent to form the quetiapine structure .

Industrial Production Methods

Industrial production of quetiapine-d8 (fumarate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the synthesis and confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Quetiapine-d8 (fumarate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quetiapine-d8 (fumarate) is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of quetiapine-d8 (fumarate) is similar to that of quetiapine. It primarily involves the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This antagonistic action helps in alleviating symptoms of schizophrenia and bipolar disorder. Additionally, quetiapine-d8 may interact with histamine receptors, adrenergic receptors, and muscarinic receptors, contributing to its sedative and anticholinergic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Quetiapine-d8 (fumarate)

Quetiapine-d8 (fumarate) is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in research and quality control, distinguishing it from other non-deuterated antipsychotics .

Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHJBWUIWQOFLF-SMODUGIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.